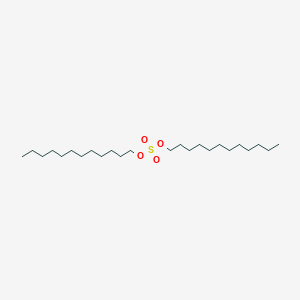
Didodecyl sulfate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Gemini Surfactant Preparation and Performance
Micelle Structure Analysis
Calcium Didodecyl Sulfate (CDS) micelles have been studied using Small Angle X-ray Scattering (SAXS). The research revealed that CDS micelles are prolate ellipsoidal in shape, providing insights into the structure of micelles with divalent counter-ions, unlike conventional surfactants (P. Mahapatra et al., 2015).
Environmental Applications
Didodecyl sulfate, as part of sulfate solutions, has been studied in the electrochemical degradation of contaminants. This research showed that sulfate can yield higher electro-oxidation rates for organic contaminants, indicating its potential application in wastewater treatment (A. Farhat et al., 2015).
Electrochemical Oxidation
In the context of electrochemical oxidation, the conversion of sulfide to sulfate using boron-doped diamond anodes has been studied. This process showed high efficiency in converting sulfide ions to sulfate, relevant for treating geothermal brines and other industrial effluents (Katie Waterston et al., 2007).
Improved Sensitivity in Chromatography
Didodecyldimethylammonium bromide, related to didodecyl sulfate, has been used to coat columns for high-speed ion chromatography. This has significantly improved the sensitivity and speed of chromatographic separations of various anions (P. Hatsis & C. Lucy, 2003).
Surfactant Interaction Studies
Research on the adsorption and desorption of didodecyldimethylammonium bromide, a cationic surfactant, has provided insights into its interaction with mica surfaces, especially in the presence of anionic surfactants like sodium dodecyl sulfate (Finian J Allen et al., 2018).
Deinking with Anionic Gemini Surfactant
A study on old newsprint deinking using anionic gemini surfactant, including didodecyl oxyethyl disodium sulphate, showed improved deinking performance. This suggests its potential use in paper recycling processes (Wu Shou-xiang, 2006).
Propriétés
IUPAC Name |
didodecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O4S/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAJRCNSPOSHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332496 | |
| Record name | Didodecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didodecyl sulfate | |
CAS RN |
2649-11-8 | |
| Record name | Didodecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




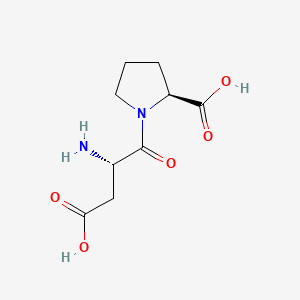
![Glycine, N,N-bis[(2-hydroxy-5-sulfophenyl)methyl]-, trisodium salt](/img/structure/B1619506.png)
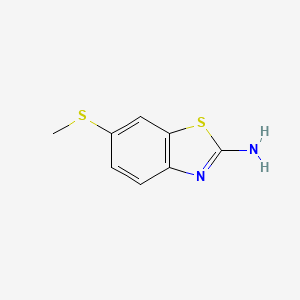

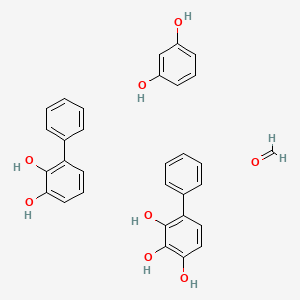


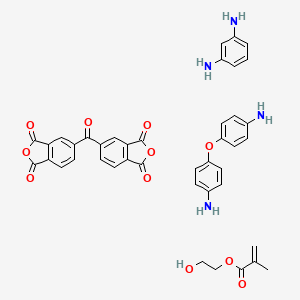

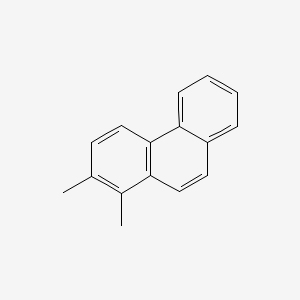

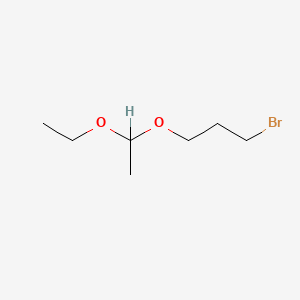
![9,10-Anthracenedione, 1,5-bis[[4-(pentyloxy)phenyl]amino]-](/img/structure/B1619525.png)